N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide
Description
This compound is a structurally complex molecule featuring a 5,6-dihydro-4H-cyclopenta[b]thiophene core substituted with a carbamoyl group linked to a furan-2-ylmethyl moiety and a pyrazole-3-carboxamide group bearing a 2-hydroxy-4-methylphenyl substituent. The 2-hydroxy-4-methylphenyl group may contribute to solubility or hydrogen-bonding capabilities.
Properties
Molecular Formula |
C24H22N4O4S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-3-(2-hydroxy-4-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H22N4O4S/c1-13-7-8-15(19(29)10-13)17-11-18(28-27-17)22(30)26-24-21(16-5-2-6-20(16)33-24)23(31)25-12-14-4-3-9-32-14/h3-4,7-11,29H,2,5-6,12H2,1H3,(H,25,31)(H,26,30)(H,27,28) |
InChI Key |
KFYPHZLCMJQCTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5=CC=CO5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Furan Derivative: The furan-2-ylmethyl group can be introduced through a reaction involving furan and an appropriate alkylating agent.
Cyclopenta[b]thiophene Synthesis: The cyclopenta[b]thiophene core is synthesized through a series of cyclization reactions, often involving thiophene precursors and cyclopentadiene.
Pyrazole Formation: The pyrazole ring is formed through the condensation of hydrazine derivatives with 1,3-diketones or similar compounds.
Final Coupling: The final step involves coupling the furan, thiophene, and pyrazole intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and analogs from the evidence:
Table 1: Structural and Functional Comparison
*Calculated based on formula.
Key Observations:
Heterocyclic Core Variations: The target compound’s cyclopenta[b]thiophene core distinguishes it from simpler thiophene (Compound 21) or nitrofuran (Compound 22a) scaffolds. Replacement of pyrazole with thiazole (Compound in ) may alter electron distribution and binding kinetics due to sulfur’s electronegativity.
The 2-hydroxy-4-methylphenyl substituent introduces a phenolic hydroxyl group absent in most analogs, which could enhance solubility or metal chelation .
Bioactivity Insights: Nitro groups (as in Compound 21) are associated with trypanocidal activity but may confer toxicity. The target compound lacks nitro groups, suggesting a divergent mechanism . Niclosamide analogs () demonstrate that halogen substitutions (e.g., chlorine) can mimic nitro functionalities, supporting the hypothesis that the target’s hydroxy-methylphenyl group may serve a similar role.
Synthetic Feasibility :
- Compound 21’s 42% yield and high melting point (297°C) suggest challenges in purifying rigid heterocyclic systems, which may extend to the target compound .
Biological Activity
N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features multiple heterocyclic moieties, specifically furan, thiophene, and pyrazole, which contribute to its reactivity and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 460.5 g/mol. Its unique structure allows for various interactions with biological targets, influencing its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C24H20N4O4S |
| Molecular Weight | 460.5 g/mol |
| IUPAC Name | N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide |
| InChI Key | WLXFXPXYCYSDHM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of functional groups enhances its binding affinity and specificity, leading to modulation of various biological pathways.
Potential Biological Activities
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro, indicating a possible role as an anticancer agent.
- Antimicrobial Effects : There is emerging evidence that suggests antimicrobial properties against certain pathogenic bacteria.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this specific compound.
- Anti-inflammatory Study : A study conducted on structurally similar pyrazole derivatives demonstrated significant inhibition of TNF-alpha production in macrophages, suggesting that modifications in the pyrazole ring can enhance anti-inflammatory activity .
- Anticancer Activity : In vitro assays revealed that compounds with similar structural frameworks exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Antimicrobial Testing : Research indicated that derivatives containing furan and thiophene rings displayed antimicrobial activity against Gram-positive bacteria, highlighting the importance of these moieties in enhancing biological efficacy .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Furan Derivative : The initial step involves synthesizing furan derivatives through cyclization reactions.
- Carbamoylation Reaction : The furan derivative is then reacted with suitable isocyanates to form carbamoyl derivatives.
- Cyclization with Thiophene : Subsequent cyclization with thiophene derivatives forms the core structure of the compound.
- Final Modifications : Additional functional groups are introduced to optimize biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
